molecular formula C18H15BrFN3O5S B2811794 5-(1-(5-Bromo-2-fluorobenzyl)azetidin-3-yl)-3-(thiophen-2-yl)-1,2,4-oxadiazole oxalate CAS No. 1428364-19-5

5-(1-(5-Bromo-2-fluorobenzyl)azetidin-3-yl)-3-(thiophen-2-yl)-1,2,4-oxadiazole oxalate

Cat. No.: B2811794
CAS No.: 1428364-19-5
M. Wt: 484.3
InChI Key: MOBPHYDKKCMWTL-UHFFFAOYSA-N
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Description

5-(1-(5-Bromo-2-fluorobenzyl)azetidin-3-yl)-3-(thiophen-2-yl)-1,2,4-oxadiazole oxalate is a useful research compound. Its molecular formula is C18H15BrFN3O5S and its molecular weight is 484.3. The purity is usually 95%.
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Biological Activity

The compound 5-(1-(5-Bromo-2-fluorobenzyl)azetidin-3-yl)-3-(thiophen-2-yl)-1,2,4-oxadiazole oxalate is a complex organic molecule that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Structural Overview

The compound consists of several key components:

  • Oxadiazole Ring : A five-membered heterocyclic structure known for diverse biological activities.
  • Azetidine Moiety : A four-membered saturated ring that enhances reactivity.
  • Bromo and Fluoro Substituents : These halogen atoms can influence the electronic properties and biological interactions of the compound.

The molecular weight of the compound is approximately 484.3 g/mol , and its structural formula can be represented as follows:

C16H13BrFN3O4S\text{C}_{16}\text{H}_{13}\text{Br}\text{F}\text{N}_3\text{O}_4\text{S}

Antimicrobial Properties

Compounds containing oxadiazole moieties have been extensively studied for their antimicrobial activities. Research indicates that derivatives of oxadiazoles exhibit significant efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, studies have shown that oxadiazole derivatives can inhibit biofilm formation by pathogens such as Staphylococcus aureus and Escherichia coli .

In a comparative study, this compound was evaluated alongside other oxadiazole derivatives. The results demonstrated that this compound exhibited potent antibacterial activity at concentrations as low as 6 mg/mL , showcasing its potential as a therapeutic agent against resistant bacterial strains .

Cytotoxicity and Anticancer Activity

The cytotoxic effects of the compound were assessed using various cancer cell lines. Preliminary findings suggest that it may induce apoptosis in cancer cells through mechanisms involving DNA damage and cell cycle arrest. Molecular docking studies indicated favorable binding interactions with targets involved in cancer pathways, such as estrogen receptors .

In a specific study involving breast cancer cell lines (MCF-7), the compound showed dose-dependent cytotoxicity, with significant reductions in cell viability observed at higher concentrations. This suggests its potential utility in cancer therapy, particularly in hormone-dependent cancers .

The mechanism by which this compound exerts its biological effects involves several pathways:

  • Interaction with Biological Targets : The compound's unique structure allows it to interact with various proteins and enzymes critical for cell proliferation and survival.
  • Induction of Apoptosis : The compound may activate apoptotic pathways through oxidative stress or direct interaction with apoptotic proteins.
  • Inhibition of Biofilm Formation : By disrupting microbial adhesion and growth, the compound shows promise in preventing biofilm-associated infections .

Case Studies and Research Findings

Study FocusFindings
Antimicrobial ActivityEffective against Staphylococcus aureus and E. coli; minimum inhibitory concentration (MIC) at 6 mg/mL
CytotoxicityInduces apoptosis in MCF-7 breast cancer cells; significant reduction in cell viability at higher doses
Molecular DockingFavorable interactions with estrogen receptors; potential for development as an anticancer agent

Properties

IUPAC Name

5-[1-[(5-bromo-2-fluorophenyl)methyl]azetidin-3-yl]-3-thiophen-2-yl-1,2,4-oxadiazole;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13BrFN3OS.C2H2O4/c17-12-3-4-13(18)10(6-12)7-21-8-11(9-21)16-19-15(20-22-16)14-2-1-5-23-14;3-1(4)2(5)6/h1-6,11H,7-9H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOBPHYDKKCMWTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1CC2=C(C=CC(=C2)Br)F)C3=NC(=NO3)C4=CC=CS4.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15BrFN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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